Cas no 1316291-21-0 (3-O-Benzyl 17-Epiestriol)

3-O-Benzyl 17-Epiestriol structure
3-O-Benzyl 17-Epiestriol structure
Product Name:3-O-Benzyl 17-Epiestriol
CAS No:1316291-21-0
Molecular Formula:C25H30O3
Molecular Weight:378.5039
CID:1060602
PubChem ID:71313785

3-O-Benzyl 17-Epiestriol Properties

Names and Identifiers

    • 3-O-Benzyl 17-Epiestriol
    • (16α,17α)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol
    • (8R,9S,13S,14S,16R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
    • (16alpha,17alpha)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol
    • DTXSID40747104
    • 1316291-21-0
    • (16alpha,17alpha)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol
    • InChIKey: GDUPBUZZJUIEDX-YHYVJRSVSA-N
    • Inchi: InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24-,25+/m1/s1
    • SMILES: CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5

Computed Properties

  • Exact Mass: 378.21900
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 378.21949481g/mol
  • Heavy Atom Count: 28
  • Complexity: 544
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.3
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • LogP: 4.45340
  • PSA: 49.69000

3-O-Benzyl 17-Epiestriol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
B276450-2.5mg
3-O-Benzyl 17-Epiestriol
1316291-21-0
2.5mg
$ 201.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-503465-2.5 mg
3-O-Benzyl 17-Epiestriol,
1316291-21-0
2.5 mg
¥2,858.00 2023-07-11

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